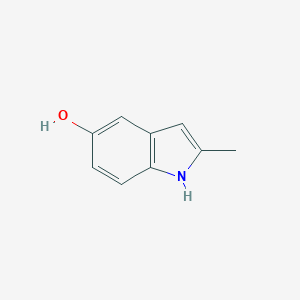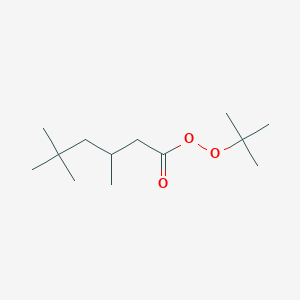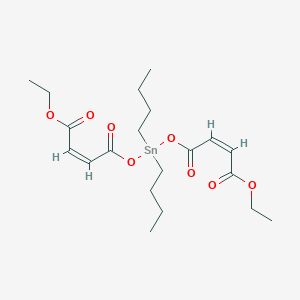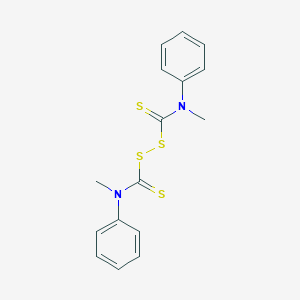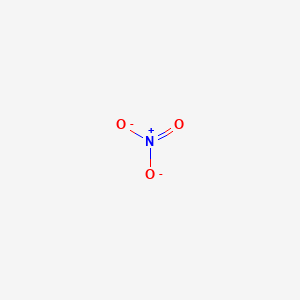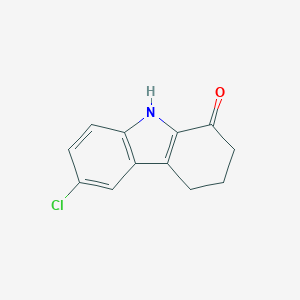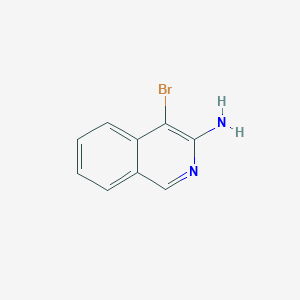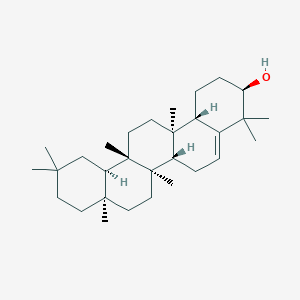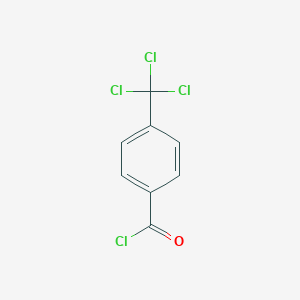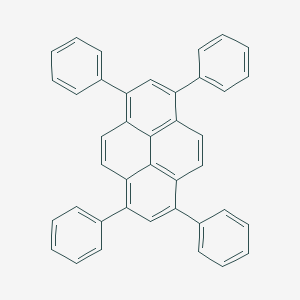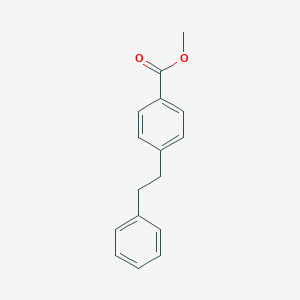
4-Phenethyl-benzoic acid methyl ester
Descripción general
Descripción
4-Phenethyl-benzoic acid methyl ester, also known as methyl 4-phenylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is a white crystalline powder that is commonly used in scientific research for its various applications.
Aplicaciones Científicas De Investigación
Methyl 4-phenylbenzoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals. It is also used as a reference standard in analytical chemistry for the identification and quantification of benzoic acid esters in different samples. Additionally, it has been used as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA(A) receptor, which is a neurotransmitter receptor that plays a role in the regulation of neuronal excitability. Methyl 4-phenylbenzoate is thought to enhance the activity of the GABA(A) receptor, leading to an increase in the inhibitory neurotransmitter effect of GABA.
Biochemical and Physiological Effects:
Methyl 4-phenylbenzoate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been shown to have antinociceptive and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-phenylbenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. Additionally, it has a high purity and stability, which make it a reliable reference standard for analytical chemistry. However, it has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Methyl 4-phenylbenzoate has several potential future directions for scientific research. It could be further investigated as a potential treatment for anxiety, sleep disorders, pain, and inflammation. Additionally, it could be used as a starting material for the synthesis of other compounds with different pharmacological properties. Further studies could also be conducted to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, as well as a reference standard in analytical chemistry. It has been found to have anxiolytic, sedative, antinociceptive, and anti-inflammatory properties, making it a potential candidate for the treatment of anxiety, sleep disorders, pain, and inflammation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Propiedades
Número CAS |
14518-67-3 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
methyl 4-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
Clave InChI |
WNJSVZMCJSUBOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Sinónimos |
BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

